molecular formula C3H9Cl3NPSi B8273478 Phosphorimidic trichloride, (trimethylsilyl)- CAS No. 40678-60-2

Phosphorimidic trichloride, (trimethylsilyl)-

Cat. No. B8273478
Key on ui cas rn: 40678-60-2
M. Wt: 224.52 g/mol
InChI Key: SOPLWKIXDXHNTF-UHFFFAOYSA-N
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Patent
US08268959B2

Procedure details

Diethyl ether (250 ml) was added with stirring to a flask cooled in an ice/water bath containing lithium bis(trimethylsilyl)amide (27.7 g, 0.17 mol). Phosphorus trichloride (14.5 ml, 0.17 mol) was then added and the mixture stirred for a further 5-10 minutes before removing the ice water bath. Stirring was continued at ambient temperature for a further 1-2 hours. The reaction flask was then cooled again in an ice/water bath and sulfuryl chloride (13.3 ml, 0.17 mol) added. The mixture was stirred for a further 10-15 minutes before removing the ice/water bath and stirring at ambient for a further 1-2 hours or until the reaction was complete, as indicated by 31P {1H} NMR spectroscopy. The product was isolated in pure form via vacuum distillation.
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
13.3 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([N-:5][Si](C)(C)C)([CH3:4])[CH3:3].[Li+].[P:11]([Cl:14])([Cl:13])[Cl:12].S(Cl)(Cl)(=O)=O>C(OCC)C>[Cl:12][P:11]([Cl:14])([Cl:13])=[N:5][Si:2]([CH3:4])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
27.7 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Three
Name
Quantity
13.3 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 5-10 minutes
Duration
7.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
before removing the ice water bath
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was then cooled again in an ice/water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 10-15 minutes
Duration
12.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
before removing the ice/water bath
STIRRING
Type
STIRRING
Details
stirring at ambient for a further 1-2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The product was isolated in pure form via vacuum distillation

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
Smiles
ClP(=N[Si](C)(C)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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